5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole

LTA4H inhibition insulin secretion diabetes

5-Chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole (CAS 1649964-23-7, also designated NDS100178) is a synthetic heterocyclic small molecule (C₁₀H₉ClN₄, MW 220.66) that belongs to the 3-imidazolinyl-indazole class. First disclosed in patent US20160185759, this compound is characterized as an imidazoline I₂ receptor ligand with glucose-dependent insulinotropic (insulin secretagogue) activity, positioning it as a research candidate for type 2 diabetes and metabolic disorder investigations.

Molecular Formula C10H9ClN4
Molecular Weight 220.66 g/mol
Cat. No. B11764206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole
Molecular FormulaC10H9ClN4
Molecular Weight220.66 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=NNC3=C2C=C(C=C3)Cl
InChIInChI=1S/C10H9ClN4/c11-6-1-2-8-7(5-6)9(15-14-8)10-12-3-4-13-10/h1-2,5H,3-4H2,(H,12,13)(H,14,15)
InChIKeyBZZNVZNCWQVYIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole (NDS100178): Procurement-Relevant Identity and Class Context


5-Chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole (CAS 1649964-23-7, also designated NDS100178) is a synthetic heterocyclic small molecule (C₁₀H₉ClN₄, MW 220.66) that belongs to the 3-imidazolinyl-indazole class [1]. First disclosed in patent US20160185759, this compound is characterized as an imidazoline I₂ receptor ligand with glucose-dependent insulinotropic (insulin secretagogue) activity, positioning it as a research candidate for type 2 diabetes and metabolic disorder investigations [1]. Its core scaffold—an indazole ring bearing a 4,5-dihydro-1H-imidazol-2-yl substituent at the 3-position with a chlorine atom at the 5-position—distinguishes it from the better-known 2-substituted indazole I₂ ligands (indazims) described by Saczewski et al. (2003) [2].

Why 5-Chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole Cannot Be Interchanged with Other Indazole-Imidazoline Ligands


Within the indazole-imidazoline chemotype, positional isomerism and substitution pattern critically dictate both receptor pharmacology and functional outcome. The well-characterized 2-substituted indazims (e.g., 4-Cl-indazim, compound 3f) bearing the imidazoline at the indazole 2-position exhibit high-affinity I₂ receptor binding with >3,000-fold selectivity over α₂-adrenoceptors [1]. In contrast, NDS100178 places the 4,5-dihydroimidazole at the indazole 3-position with a 5-chloro substituent, a regioisomeric arrangement that redirects biological activity toward glucose-dependent insulin secretion via LTA₄H inhibition and imidazoline-receptor-mediated signaling in pancreatic β-cells [2]. The positional isomer with a 2-substitution pattern (4-Cl-indazim) has not been reported to possess insulinotropic activity, while the des-chloro analogue 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole (NDS100277) lacks the potency enhancement conferred by the 5-chloro group [2]. Simple in-class substitution is therefore not pharmacologically equivalent.

Quantitative Differentiation Evidence for 5-Chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole (NDS100178) Against Comparators


LTA₄H Enzyme Inhibition: NDS100178 vs. Prior-Art Indole-Based Comparator from US20040009976

NDS100178 inhibits leukotriene A₄ hydrolase (LTA₄H) with an IC₅₀ below 500 nM, whereas the closest prior-art comparator—Example 6 from patent US20040009976 (5-Chloro-2-methyl-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole)—exhibits an IC₅₀ above 10 µM [1]. This represents at minimum a 20-fold improvement in inhibitory potency. LTA₄H inhibition is mechanistically linked to the preservation of intracellular arachidonic acid pools and downstream enhancement of glucose-stimulated insulin exocytosis [1].

LTA4H inhibition insulin secretion diabetes

Glucose-Dependent Insulin Secretion (GSIS): NDS100178 Functional Activity Across Multiple Biological Systems

NDS100178 demonstrates concentration-dependent insulinotropic activity across a range of 0.1–10 µg/mL, with glucose-dependent insulin secretion (GSIS) confirmed in three independent biological systems: MIN6 murine pancreatic β-cells, isolated human pancreatic islets, and C57BL/6J mice [1]. The patent reports that compounds of Formula 1 (including NDS100178) exhibit enhanced insulinotropic activity compared to compounds disclosed in prior art US20040009976, as listed in Table 1 [1]. In contrast, the structurally related 4-Cl-indazim (2-substituted positional isomer from Saczewski et al., 2003) has no reported insulinotropic activity—its characterized pharmacology is limited to I₂ receptor binding and selectivity profiling [2].

glucose-stimulated insulin secretion MIN6 cells human islets

In Vivo Glycemic Control: 30-Day db/db Diabetic Mouse Model Efficacy of NDS100178 Congeners

In a 30-day treatment study using db/db diabetic mice, compounds of Formula 1 (the series containing NDS100178) demonstrated improved fasting blood glucose control, enhanced glucose tolerance in oral glucose tolerance tests (OGTT), preserved/restored β-cell function, and decreased circulating triglyceride levels [1]. These multi-parametric in vivo benefits are corroborated by glucose uptake stimulation in HepG2 hepatocyte cells [1]. By comparison, the 2-substituted indazim series (Saczewski et al., 2003) has no reported in vivo metabolic efficacy data—its characterization is confined to in vitro radioligand binding [2]. The des-chloro analogue NDS100277 (3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole) served as the unsubstituted baseline within the patent series, though specific pairwise quantitative comparison data with NDS100178 are not tabulated in the publicly available patent text [1].

db/db mouse glycemic control triglyceride reduction

Human IMPDH2 Enzyme Inhibition: Orthogonal Target Engagement by NDS100178

NDS100178 inhibits human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM against the IMP substrate and Ki values of 430–440 nM against IMP and NAD substrates respectively, as recorded in BindingDB (ChEMBL deposition) [1]. IMPDH2 is the rate-limiting enzyme in guanine nucleotide biosynthesis and a validated target in immunosuppression and antiviral therapy. Notably, the structurally distinct 4-Cl-indazim (2-substituted positional isomer) has no reported IMPDH2 inhibitory activity in the primary literature—its characterized pharmacology is restricted to I₂/α₂ receptor binding [2]. This orthogonal enzymatic target engagement represents a second mechanism not shared by the 2-substituted indazim series.

IMPDH2 inhibition inosine monophosphate dehydrogenase enzymatic assay

Regioisomeric Scaffold Divergence: 3-Imidazolinyl-Indazole (NDS100178) vs. 2-Imidazolinyl-Indazole (4-Cl-Indazim)

NDS100178 (5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole) and 4-Cl-indazim (4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole, compound 3f) are regioisomers differing in the attachment position of the imidazoline ring to the indazole core (3-position vs. 2-position) [1][2]. This seemingly subtle structural difference produces fundamentally divergent pharmacological profiles: 4-Cl-indazim is characterized exclusively as a selective I₂ receptor ligand with a 3,076-fold I₂/α₂ selectivity ratio and no reported insulinotropic or enzymatic activity [2]; NDS100178 is characterized primarily by glucose-dependent insulinotropic activity, LTA₄H inhibition (IC₅₀ < 500 nM), and IMPDH2 inhibition (Ki = 240 nM) [1][3]. The divergent synthetic routes (Scheme 1 vs. heteroalkylation strategies) further reflect distinct chemical accessibility profiles [1][2].

positional isomerism scaffold divergence indazole regioisomers

Optimal Research and Procurement Application Scenarios for 5-Chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole (NDS100178)


Pancreatic β-Cell Insulin Secretion Studies Requiring Glucose-Dependent Secretagogue Activity

NDS100178 is the appropriate selection for research programs investigating glucose-stimulated insulin secretion (GSIS) mechanisms in pancreatic β-cells. Its concentration-dependent insulinotropic activity (0.1–10 µg/mL) has been validated across MIN6 cells, primary human islets, and C57BL/6J mice, with confirmed glucose dependence (i.e., no insulin release under basal glucose conditions) [1]. The 2-substituted indazim series (4-Cl-indazim) lacks any demonstrated insulinotropic activity and is unsuitable for this application [2].

LTA₄H-Targeted Metabolic Drug Discovery and Arachidonic Acid Pathway Research

For programs exploring LTA₄H inhibition as a strategy to enhance insulin secretion via arachidonic acid metabolite modulation, NDS100178 provides a validated chemical probe with an IC₅₀ below 500 nM—a greater than 20-fold potency advantage over the closest indole-based prior-art compound (IC₅₀ > 10 µM) [1]. This potency differential makes NDS100178 the preferred starting point for structure-activity relationship (SAR) campaigns around LTA₄H-mediated insulinotropic mechanisms.

In Vivo Preclinical Metabolic Disease Models (Type 2 Diabetes and Dyslipidemia)

NDS100178 (as part of the Formula 1 compound series) is supported by 30-day in vivo efficacy data in db/db diabetic mice, demonstrating multi-parametric benefits including improved glycemic control, enhanced glucose tolerance (OGTT), β-cell function preservation, and triglyceride reduction [1]. These data are complemented by HepG2 hepatocyte glucose uptake assays, indicating peripheral insulin-sensitizing potential [1]. No comparable in vivo metabolic characterization exists for the 2-substituted indazim class, positioning NDS100178 as the only member of the indazole-imidazoline family with translational diabetes data [2].

IMPDH2 Inhibition and Nucleotide Metabolism Research

With a Ki of 240 nM against human IMPDH2 (IMP substrate), NDS100178 offers orthogonal target engagement at a rate-limiting enzyme in guanine nucleotide biosynthesis [1]. This activity, not described for the 2-substituted indazim positional isomers [2], enables dual-mechanism studies bridging insulin secretion and nucleotide metabolism pathways, potentially relevant to antiproliferative or immunomodulatory research applications.

Quote Request

Request a Quote for 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.